Absolute Stereochemistry & Downstream Configuration
The (3R,4S) configuration is non-superimposable on its (3S,4R) enantiomer (CAS 1428243-71-3). In chiral pool synthesis, utilizing the wrong enantiomer would invert the stereochemistry of the final product, leading to a different biological or pharmacological profile. The target compound's specific optical rotation, though not always published, is an intrinsic property that distinguishes it from the enantiomer [1]. This is a binary, high-impact differentiation.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (3R,4S) configuration; Specific optical rotation data available upon request from suppliers |
| Comparator Or Baseline | (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS 1428243-71-3), which possesses the opposite absolute configuration |
| Quantified Difference | Enantiomeric relationship; non-identical stereochemistry |
| Conditions | Inherent structural property; relevant in all chiral applications |
Why This Matters
For any project requiring enantioselectivity, selecting the correct enantiomer is a go/no-go decision, making this the foremost procurement criterion.
- [1] PubChem, 'Compound Summary for CID 58335387' and '(3S,4R) isomer', demonstrating the distinct InChI keys for each enantiomer, National Center for Biotechnology Information, 2026. View Source
